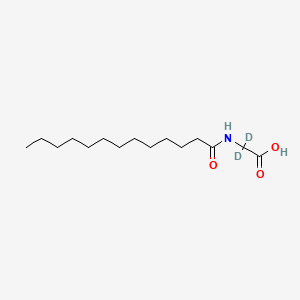
N-(1-Oxotridecyl)glycine-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Oxotridecyl)glycine-d2 is a deuterated labeled compound, specifically a stable isotope of N-(1-Oxotridecyl)glycine. Deuterium, a stable isotope of hydrogen, is incorporated into the molecule, which can significantly affect its pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research, particularly in the fields of drug development and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Oxotridecyl)glycine-d2 involves the incorporation of deuterium into N-(1-Oxotridecyl)glycine. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. The reaction conditions typically involve controlled environments to ensure the precise incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound is generally carried out through custom synthesis services. These services utilize advanced techniques and equipment to produce the compound in large quantities while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(1-Oxotridecyl)glycine-d2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction can produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N-(1-Oxotridecyl)glycine-d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand chemical pathways and reactions.
Biology: Employed in studies involving metabolic processes and enzyme activities.
Medicine: Utilized in drug development to study pharmacokinetics and drug metabolism.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Oxotridecyl)glycine-d2 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms allow for precise tracking of the compound through various biochemical processes. This helps in understanding the molecular targets and pathways involved in its metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-Oxotridecyl)glycine-d2 include other deuterated glycine derivatives and isotopically labeled compounds used in metabolic studies .
Uniqueness
The uniqueness of this compound lies in its specific structure and the incorporation of deuterium, which provides distinct advantages in terms of stability and traceability in metabolic studies. This makes it a valuable tool in scientific research compared to non-deuterated analogs .
Properties
Molecular Formula |
C15H29NO3 |
|---|---|
Molecular Weight |
273.41 g/mol |
IUPAC Name |
2,2-dideuterio-2-(tridecanoylamino)acetic acid |
InChI |
InChI=1S/C15H29NO3/c1-2-3-4-5-6-7-8-9-10-11-12-14(17)16-13-15(18)19/h2-13H2,1H3,(H,16,17)(H,18,19)/i13D2 |
InChI Key |
BTHNNPTZHGZNAO-KLTYLHELSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)NC(=O)CCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








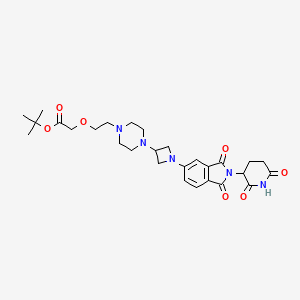
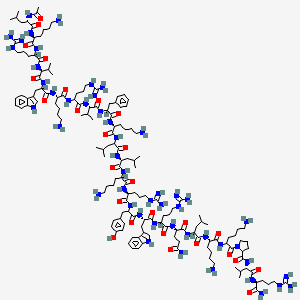
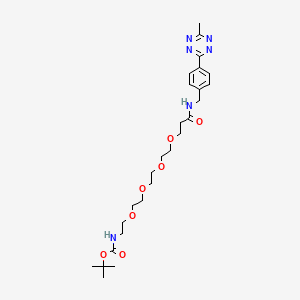
![[99mTc]Tc-6 C1](/img/structure/B15138052.png)
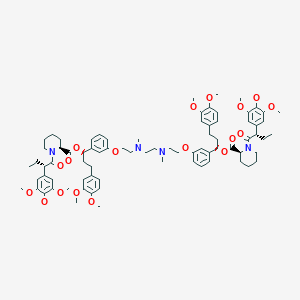
![N,N-diethylethanamine;[9-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B15138073.png)
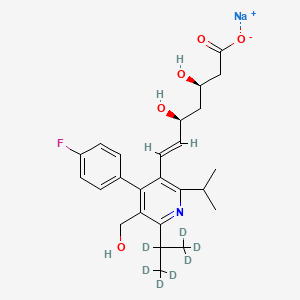
![1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea](/img/structure/B15138084.png)
